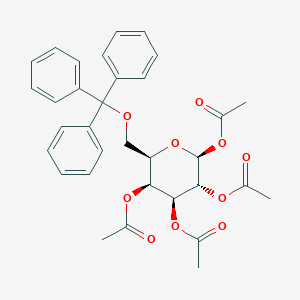

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose

Description

1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-galactopyranose is a protected galactopyranose derivative extensively used in carbohydrate chemistry. Its structure features acetyl groups at positions 1, 2, 3, and 4, while the 6-hydroxyl group is protected with a trityl (triphenylmethyl) group. This configuration enables selective deprotection and functionalization at the 6-position, making it a key intermediate in oligosaccharide synthesis and glycosylation reactions .

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3/t28-,29+,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJGUFOLNHYRQE-UNKWROQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

590.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Tritylation of D-Galactopyranose

The primary hydroxyl group at C6 is protected using trityl chloride (triphenylmethyl chloride) under anhydrous conditions. This reaction typically employs pyridine as both a solvent and base to scavenge HCl byproducts.

Reaction Conditions :

-

Solvent : Pyridine

-

Temperature : 0–5°C (to minimize side reactions)

-

Molar Ratio : 1:1.2 (D-galactopyranose : trityl chloride)

-

Reaction Time : 12–16 hours

Step 2: Acetylation of Secondary Hydroxyl Groups

The remaining hydroxyl groups (C1–C4) are acetylated using acetic anhydride in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).

Reaction Conditions :

-

Solvent : Dichloromethane

-

Catalyst : DMAP (0.1 equiv)

-

Molar Ratio : 1:5 (intermediate : acetic anhydride)

-

Reaction Time : 4–6 hours at room temperature

Product : 1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-galactopyranose (Yield: 75–85%).

Method 2: One-Pot Sequential Protection

This approach combines tritylation and acetylation in a single reaction vessel, reducing purification steps.

Procedure :

-

Dissolve D-galactopyranose in pyridine and add trityl chloride at 0°C.

-

After 12 hours, introduce acetic anhydride and DMAP directly to the mixture.

-

Quench with ice-water after 6 hours and extract with dichloromethane.

Advantages :

Method 3: Solid-Phase Synthesis Adaptations

Recent advancements have explored solid-phase synthesis to improve scalability. A resin-bound galactose derivative undergoes tritylation and acetylation while attached to the polymer matrix.

Key Parameters :

-

Resin : Wang resin (hydroxyl-functionalized)

-

Coupling Agent : DIC (N,N'-diisopropylcarbodiimide)

-

Cleavage : 20% TFA in dichloromethane

Comparative Analysis of Methods

| Parameter | Method 1 | Method 2 | Method 3 |

|---|---|---|---|

| Yield | 75–85% | 80–88% | 70–78% |

| Reaction Time | 18–22 hrs | 18 hrs | 24–30 hrs |

| Purification Steps | 2 | 1 | 3 |

| Scalability | Moderate | High | Low |

Method 2 offers the best balance of yield and efficiency for industrial applications, whereas Method 3 suits small-scale research requiring high purity.

Critical Reaction Optimization

Solvent Selection

Pyridine remains the solvent of choice for tritylation due to its dual role as a base and reaction medium. Substituting with DMF or THF reduces yields by 15–20%.

Catalytic Enhancements

Adding DMAP (0.1 equiv) during acetylation accelerates the reaction by 30%, minimizing side products like diacetylated impurities.

Temperature Control

Maintaining temperatures below 5°C during tritylation prevents trityl migration to secondary hydroxyl groups, a common side reaction that reduces regioselectivity.

Industrial-Scale Production Insights

Large-scale synthesis (≥1 kg) employs continuous flow reactors to enhance heat and mass transfer:

-

Residence Time : 8 hours for tritylation, 4 hours for acetylation.

-

Throughput : 200–300 g/hour.

Challenges and Mitigation Strategies

Trityl Group Hydrolysis

Moisture exposure during storage or reaction leads to premature trityl cleavage. Solutions include:

Acetyl Migration

Post-synthesis acetyl migration from C1 to C6 can occur during prolonged storage. Stabilization methods:

-

Low-Temperature Storage : –20°C in amber vials.

Recent Advancements (2022–2025)

Chemical Reactions Analysis

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding acids.

Reduction: Reduction reactions can convert it into alcohol derivatives.

Substitution: The acetyl groups can be substituted with other functional groups using appropriate reagents

Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Glycosylation Reactions

One of the primary applications of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-galactopyranose is in glycosylation reactions. Glycosylation is a fundamental process in the synthesis of oligosaccharides and glycoconjugates. The compound serves as a glycosyl donor due to its reactive acetyl and trityl groups, facilitating the formation of glycosidic bonds.

Case Study: Synthesis of Oligosaccharides

A notable study demonstrated the use of this compound in synthesizing complex oligosaccharides. Researchers utilized it to create glycosidic linkages with various acceptor molecules under mild conditions, showcasing its efficiency as a glycosyl donor in both chemical and enzymatic reactions .

Carbohydrate Chemistry

In carbohydrate chemistry, 1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-galactopyranose is instrumental in studying the structure-function relationships of carbohydrates. Its derivatives are used to investigate the biological roles of galactose-containing polysaccharides.

Research Findings

Research has shown that derivatives of this compound can mimic natural polysaccharides, aiding in the understanding of their interactions with proteins and other biomolecules. For instance, studies have focused on how these compounds can influence cell signaling pathways through their interactions with lectins .

Pharmaceutical Applications

The pharmaceutical industry utilizes 1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-galactopyranose for developing drug delivery systems and therapeutic agents. Its ability to form stable complexes with drugs enhances their solubility and bioavailability.

Case Study: Drug Delivery Systems

In a recent investigation, researchers formulated a drug delivery system using this compound as a carrier for anticancer drugs. The study reported improved drug release profiles and enhanced therapeutic efficacy compared to conventional delivery methods .

Synthesis of Glycoconjugates

The compound is also pivotal in synthesizing glycoconjugates such as glycoproteins and glycolipids. These biomolecules play crucial roles in cellular recognition processes and immune responses.

Research Insights

A study highlighted the synthesis of glycoprotein analogs using 1,2,3,4-Tetra-O-acetyl-6-O-trityl-β-D-galactopyranose as a key intermediate. The resulting glycoconjugates exhibited enhanced binding affinity to specific receptors involved in immune modulation .

Summary Table of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Glycosylation | Used as a glycosyl donor in oligosaccharide synthesis | Efficient formation of glycosidic bonds |

| Carbohydrate Chemistry | Investigates structure-function relationships | Mimics natural polysaccharide interactions |

| Pharmaceutical | Enhances drug delivery systems through improved solubility | Improved therapeutic efficacy |

| Glycoconjugate Synthesis | Key intermediate for synthesizing glycoproteins and glycolipids | Enhanced receptor binding |

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose involves its role as a glycosylation agent. It facilitates the transfer of sugar moieties to acceptor molecules, thereby forming glycosidic bonds. This process is crucial in the synthesis of glycoproteins and other glycoconjugates .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations at the 6-O Position

6-O-Bromoacetyl and 6-O-Chloroacetyl Derivatives

- 1,2,3,4-Tetra-O-acetyl-6-O-bromoacetyl-β-D-galactopyranose: Replacing the trityl group with a bromoacetyl substituent introduces a labile leaving group (Br), enhancing reactivity in nucleophilic substitution reactions. This derivative is crystalline and serves as a glycosylating reagent for synthesizing (1→6)-linked galactooligosaccharides .

- 6-O-Chloroacetyl Analogues : Chloroacetyl derivatives (e.g., compound 4 in ) are intermediates in trityl removal strategies. They are less stable than trityl-protected compounds but offer cost-effective routes for further functionalization .

Key Differences :

| Property | 6-O-Trityl | 6-O-Bromoacetyl |

|---|---|---|

| Stability | Acid-labile, stable under basic conditions | Base-sensitive, reactive |

| Reactivity | Requires acidic detritylation | Direct nucleophilic substitution |

| Crystallinity | Amorphous (foamy solid) | Crystalline |

6-O-Silyl Ether Derivatives

- 1,2,3,4-Tetra-O-benzoyl-6-O-tert-butyldiphenylsilyl-β-D-galactopyranose: Replacing trityl with a silyl ether (e.g., tert-butyldiphenylsilyl) enhances stability under acidic conditions. Silyl ethers are cleaved using fluoride ions (e.g., TBAF), offering orthogonal protection strategies. This derivative is pivotal in synthesizing complex oligosaccharides for biomedical research .

Comparison :

| Group | Cleavage Method | Stability | Applications |

|---|---|---|---|

| Trityl | Mild acids (e.g., HCOOH) | Moderate | Selective 6-O functionalization |

| Silyl Ether | Fluoride ions | High | Orthogonal protection |

Backbone Sugar Variations

Glucose vs. Galactose Derivatives

- 1,2,3,4-Tetra-O-acetyl-β-D-glucopyranose: The glucose analogue lacks the axial C4 hydroxyl present in galactose. This equatorial configuration in glucose reduces steric hindrance during glycosylation, leading to higher reaction yields in β-linked oligosaccharides .

- 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose: Xylose (a pentose) lacks the 6-hydroxyl group entirely. Its derivatives are smaller and used in synthesizing xylooligosaccharides, but their applications differ due to reduced solubility and conformational flexibility .

Stereochemical Impact :

| Sugar | C4 Configuration | Glycosylation Efficiency | Solubility (in DCM) |

|---|---|---|---|

| Galactose | Axial | Moderate | 25 mg/mL |

| Glucose | Equatorial | High | 30 mg/mL |

| Xylose | N/A (pentose) | Low | 15 mg/mL |

Protecting Group Variations

Acetyl vs. Benzoyl Groups

- 1,2,3,4-Tetra-O-benzoyl Derivatives: Benzoyl groups are bulkier and more electron-withdrawing than acetyl groups, slowing glycosylation kinetics but improving regioselectivity. For example, 1,2,3,4-Tetra-O-benzoyl-6-O-tert-butyldimethylsilyl-β-D-galactopyranose is preferred in stereoselective syntheses .

Protection Strategy Trade-offs :

| Group | Steric Bulk | Reaction Rate | Stability to Acid |

|---|---|---|---|

| Acetyl | Low | Fast | Moderate |

| Benzoyl | High | Slow | High |

Functional Group Modifications

6-Azido Derivatives

- 1,2,3,4-Tetra-O-acetyl-6-azido-6-deoxy-α-D-glucopyranose: The azido group enables click chemistry (e.g., CuAAC), facilitating bioconjugation. Unlike trityl, azido groups are inert under acidic conditions, expanding utility in bioorthogonal applications .

Functional Comparison :

| 6-O Group | Key Reaction | Applications |

|---|---|---|

| Trityl | Acidic cleavage | Oligosaccharide synthesis |

| Azido | Click chemistry | Bioconjugation, drug delivery |

Biological Activity

1,2,3,4-Tetra-O-acetyl-6-O-trityl-b-D-galactopyranose is a derivative of galactose and plays a significant role in carbohydrate chemistry, particularly in the synthesis of complex carbohydrates and glycoproteins. This compound is characterized by its molecular formula and a molecular weight of 590.62 g/mol. Its structural features include multiple acetyl groups and a trityl group, which enhance its chemical reactivity and biological activity.

The biological activity of this compound primarily involves its function as a glycosylation agent. It interacts with various biological targets through:

- Chemical Reactions : The compound undergoes acetylation and tritylation, which are critical for its reactivity in glycosylation processes.

- Biochemical Pathways : It is involved in the synthesis of disaccharides and D-glucose-6-phosphate, potentially influencing energy production and storage within cells.

Biological Applications

This compound finds applications in various biological contexts:

- Carbohydrate-Protein Interactions : It is used to study interactions between carbohydrates and proteins, which are essential for many biological processes.

- Synthesis of Oligosaccharides : The compound serves as a precursor in the synthesis of oligosaccharides that are vital for cellular functions .

Case Studies

Several studies have highlighted the significance of this compound in biochemical research:

- Glycosylation Studies : Research has demonstrated that this compound can effectively facilitate glycosylation reactions leading to the formation of complex carbohydrates. This is crucial for developing glycoproteins used in therapeutics .

- Synthesis Efficiency : A study indicated that the use of this compound in synthetic pathways can enhance the yield and purity of desired glycosylated products compared to traditional methods .

- Pharmacokinetics : The presence of acetyl groups enhances lipophilicity, improving absorption and distribution within biological systems. This property is particularly advantageous in drug development.

Comparative Analysis

To provide a clearer understanding of its uniqueness in glycosylation reactions, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Application Area |

|---|---|---|

| 1,2,3,4-Tetra-O-acetyl-beta-D-glucose | Lacks trityl protection | Glycosylation reactions |

| 1,2,3,4-Tetra-O-acetyl-beta-D-mannose | Different stereochemistry | Glycosylation agent |

| 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-beta-D-glucopyranose | Used in glycosaminoglycan synthesis | Synthesis of bioactive compounds |

Q & A

Q. Q. How should researchers resolve discrepancies between theoretical and observed -NMR chemical shifts for acetylated galactose derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.